Mefenamic Acid
Description
Molecular Composition and IUPAC Nomenclature
Mefenamic acid is a fenamate-class nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula $$ \text{C}{15}\text{H}{15}\text{NO}_{2} $$ and a molar mass of 241.29 g/mol. Its IUPAC name is 2-[(2,3-dimethylphenyl)amino]benzoic acid , reflecting its anthranilic acid backbone substituted with a 2,3-dimethylphenyl group at the amino position. The structural formula consists of a benzoic acid moiety linked via an amino group to a 2,3-dimethylbenzene ring (Figure 1).
Synonymous designations include N-(2,3-dimethylphenyl)anthranilic acid and 2-(2,3-dimethylanilino)benzoic acid, with registry identifiers such as CAS 61-68-7, EC 200-513-1, and PubChem CID 4044. The compound’s SMILES string is $$ \text{Cc1cccc(Nc2ccccc2C(=O)O)c1C} $$, and its InChIKey is $$ \text{HYYBABOKPJLUIN-UHFFFAOYSA-N} $$.
Crystallographic Analysis and Polymorphic Forms
This compound exhibits three well-characterized polymorphic forms (I, II, and III), distinguished by molecular packing and hydrogen-bonding patterns.
Polymorphic Characteristics:
- Form I : The most stable polymorph under ambient conditions, crystallizing in a monoclinic system ($$ P2_1/c $$) with centrosymmetric dimers formed via O–H···O hydrogen bonds (1.69 Å, 174°). Columns of stacked benzoic acid fragments (3.42 Å interplanar distance) dominate its layered structure.
- Form II : Obtained via thermal treatment of Form I (>160°C) or recrystallization from dimethylformamide (DMF). It adopts a triclinic lattice ($$ P\overline{1} $$) with two disordered conformers (A and B) differing in torsion angles (−107.69° vs. 87.08°). Stacking interactions between dimethylphenyl groups (3.48 Å) contribute to its columnar-layered architecture.
- Form III : A metastable polymorph stabilized by co-crystallization agents, featuring a columnar structure with weaker intercolumn interactions.
Table 1: Key Crystallographic Parameters of this compound Polymorphs
| Parameter | Form I | Form II (Conformer A) | Form III |
|---|---|---|---|
| Space Group | $$ P2_1/c $$ | $$ P\overline{1} $$ | $$ P2_1/c $$ |
| O–H···O Bond Length | 1.69 Å | 1.73 Å | 1.69 Å |
| Stacking Distance | 3.42 Å (benzoic) | 3.44 Å (benzoic) | 3.48 Å (benzoic) |
| Thermal Stability | Highest | Intermediate | Lowest |
Quantum mechanical studies confirm that Form I’s stability arises from anisotropic interaction energies between columns (−36.5 kcal/mol intra-column vs. −28.7 kcal/mol inter-column).
Conformational Flexibility and Tautomerism
This compound displays conformational flexibility due to rotation around the $$ \text{C}2-\text{N}-\text{C}3-\text{C}7 $$ dihedral angle ($$ \tau1 $$) and carboxyl group orientation ($$ \tau_2 $$). In polymorphic Form II, disorder arises from two conformers:
- Conformer A : $$ \tau_1 = -107.69^\circ $$, intramolecular N–H···O bond (1.97 Å, 135.5°).
- Conformer B : $$ \tau_1 = 87.08^\circ $$, weaker N–H···O interaction (2.01 Å, 133.9°).
Solid-state NMR reveals distinct $$ ^{13}\text{C} $$ shifts for the dimethylphenyl group: 135.8 ppm (C–N) and 139.4 ppm (C–CH$$_3$$) in Form I vs. 127.6 ppm and 143.3 ppm in Form II. Tautomerism is negligible, as the carboxyl group remains enolized across all polymorphs.
Spectroscopic Fingerprinting (FTIR, NMR, UV-Vis)
FTIR Spectroscopy :
Key bands include:
NMR Spectroscopy :
UV-Vis Spectroscopy :
This compound exhibits a $$ \lambda_{\text{max}} $$ at 285 nm in 0.1N NaOH, attributed to the $$ \pi \rightarrow \pi^* $$ transition of the conjugated aromatic system.
Table 2: Spectroscopic Signatures of this compound
Properties
IUPAC Name |
2-(2,3-dimethylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023243 | |
| Record name | Mefenamic acid | |
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Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mefenamic acid | |
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Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
61-68-7 | |
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Melting Point |
230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Mefenamic acid is synthesized through a condensation reaction between o-chlorobenzoic acid and 2,3-dimethylaniline in the presence of an acid-binding agent and a catalyst . The reaction typically occurs in a non-protonic polar solvent like dimethylformamide (DMF) at temperatures ranging from 120-130°C . The crude product undergoes refining processes, including bleaching and crystallization, to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of o-chlorobenzoic acid, sodium carbonate, and 2,3-dimethylaniline, followed by condensation and refining steps . The primary solvent, DMF, can be recycled to reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Mefenamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 3-hydroxymethyl this compound and further to 3-carboxythis compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like sodium hydroxide and other strong bases can facilitate substitution reactions.
Major Products:
Oxidation Products: 3-hydroxymethyl this compound and 3-carboxythis compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pain Management
Primary Dysmenorrhea Treatment
Mefenamic acid is frequently used to alleviate primary dysmenorrhea. A study compared the efficacy of this compound with ginger and ibuprofen in women suffering from this condition. The results indicated that this compound significantly reduced pain levels compared to the other treatments, establishing its effectiveness in managing menstrual pain .
Menorrhagia Management
In a randomized controlled trial involving 76 women with dysfunctional uterine bleeding, this compound was found to be more effective than ethamsylate and tranexamic acid in reducing menstrual blood loss. The study reported a significant decrease in bleeding scores among participants treated with this compound over three menstrual cycles .
Oncology
Anti-Cancer Properties
Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. In a preclinical study involving colon tumor-bearing mice, this compound demonstrated notable anti-tumor effects, reducing tumor size significantly when administered before radiation therapy. The combination treatment enhanced apoptosis in tumor tissues, suggesting that this compound could be beneficial in clinical settings for patients undergoing radiotherapy .
COVID-19 Management
Symptomatic Relief
this compound has been investigated for its role in managing symptoms associated with COVID-19. A clinical trial reported that patients receiving this compound alongside standard care experienced reduced symptom severity and faster recovery times compared to those receiving standard care alone. The drug's anti-inflammatory properties may help mitigate the cytokine storm often seen in severe cases .
Adverse Effects and Case Studies
While this compound is effective for many applications, it is also associated with adverse effects. Notably, there have been reports of anaphylaxis and autoimmune hemolytic anemia linked to its use. One case involved a 32-year-old woman who developed severe allergic reactions after taking this compound, requiring intensive medical intervention . Another case highlighted a three-year-old child who developed autoimmune hemolytic anemia after administration of this compound for fever .
Comparative Studies
A comparative study evaluated the effectiveness of this compound against vitex agnus castus for treating intrauterine device (IUD)-induced bleeding. Results indicated that this compound was superior in reducing bleeding episodes over four months, further solidifying its role in gynecological health .
Data Summary Table
Mechanism of Action
Mefenamic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins, which mediate inflammation, pain, and fever . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Fenamate-Class NSAIDs
Mefenamic acid shares structural similarities with other fenamates, including flufenamic acid and meclofenamic acid , differing primarily in substituents on the phenyl rings. These structural variations influence pharmacological activity:
| Compound | IC50 (COX Inhibition) | Key Structural Features |
|---|---|---|
| This compound | 0.3 mM | 2-(2,3-Dimethylphenyl)aminobenzoic acid |
| Flufenamic acid | 1.7 mM | Trifluoromethyl substitution |
| Meclofenamic acid | 0.7 mM | Chlorine and methyl substitutions |
This compound exhibits superior COX-1/COX-2 inhibition potency compared to flufenamic acid, attributed to optimized hydrophobic interactions in the enzyme active site .
Propionic Acid Derivatives (e.g., Ibuprofen)
In a double-blind study comparing this compound (fenamate) and ibuprofen (propionic acid derivative) for dysmenorrhea, both drugs outperformed placebo. However, this compound showed marginally superior pain relief (79.2% vs. 66.7% for ibuprofen) and lower recurrence rates (26.3% vs. 37.5%) . Side effects were comparable, with gastrointestinal disturbances being the most common .
COX-2 Selective Inhibitors (e.g., Celecoxib)
While celecoxib (a COX-2 selective inhibitor) has a lower ulcerogenic risk, this compound demonstrates broader anti-inflammatory cytokine modulation. For example, this compound derivatives reduce TNF-α (3.25% inhibition) and IL-6 (9.2 ng/mL) levels, comparable to newer synthetic compounds .
Efficacy in Specific Conditions
Dysmenorrhea
- This compound vs. Herbal Extracts: SCA (saffron, celery, anise) extract showed superior efficacy for severe dysmenorrhea pain (75% reduction vs. 60% for this compound) . Fennel extract exhibited comparable efficacy to this compound in primary dysmenorrhea .
Menstrual Migraine
In a double-blind study, this compound (500 mg) achieved 79.2% pain relief in menstrual migraine vs. 16.6% for placebo, with 83.3% of patients resuming normal activities .
Toxicity and Side Effects
Gastrointestinal Toxicity
This compound is associated with severe enteropathy (villous atrophy) in prolonged users, a complication less frequently reported with ibuprofen or naproxen .
Cytotoxicity Profile
| Cell Line | This compound Viability (%) | Indomethacin Viability (%) |
|---|---|---|
| KB (oral cancer) | 75 | 65 |
| U-87MG (glioblastoma) | 97.2 | 82 |
This compound exhibits selective cytotoxicity, sparing glioblastoma cells but showing moderate activity against oral and osteosarcoma cells .
Pharmacokinetics and Formulation
Solubility Enhancement
Sodium mefenamate, a salt derivative, improves aqueous solubility by 300%, addressing formulation challenges associated with the parent compound .
Conformational Dynamics
This compound released from silica aerogels undergoes conformational shifts (e.g., conformer C + D population increases from 22% to 75%), enhancing bioavailability in drug delivery systems .
Molecular and Structural Insights
COX-2 Binding
Molecular docking studies reveal that this compound forms hydrogen bonds with COX-2 residues (Arg120, Tyr355), similar to flufenamic acid but with stronger hydrophobic interactions due to methyl groups .
Electrophysiological Effects
Emerging Derivatives and Hybrids
N-Arylhydrazone Derivatives
Derivatives such as compound 11 and 16 exhibit 1.4-fold higher antinociceptive activity than this compound in writhing tests but weaker anti-inflammatory effects .
2-Substituted Nicotinic Acid Derivatives
Compound 4c (2-bromophenyl substituent) demonstrates dual analgesic and anti-inflammatory activity, surpassing this compound in TNF-α inhibition (2.45% vs. 3.25%) .
Biological Activity
Mefenamic acid, a member of the nonsteroidal anti-inflammatory drug (NSAID) class, is widely utilized for its analgesic and anti-inflammatory properties. It primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. This article delves into the biological activities of this compound, highlighting its therapeutic effects, mechanisms of action, adverse effects, and recent research findings.
This compound exerts its biological activity mainly through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This action is fundamental in managing conditions such as postoperative pain and dysmenorrhea.
Table 1: Comparison of COX Inhibition by this compound
| Enzyme | Inhibition Type | Clinical Relevance |
|---|---|---|
| COX-1 | Non-selective | Gastrointestinal side effects |
| COX-2 | Non-selective | Anti-inflammatory effects |
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A-549), and osteosarcoma (MG-63) cells. The mechanism involves both COX-dependent and independent pathways, suggesting a multifaceted approach to its anticancer effects.
Case Study: Anticancer Effects
A study reported that this compound exhibited robust inhibitory effects on osteosarcoma cell proliferation in a dose-dependent manner. It induced cellular toxicity as evidenced by lactate dehydrogenase (LDH) leakage and apoptosis in MG-63 cells .
Table 2: Summary of Anticancer Effects
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 | Induces apoptosis | COX inhibition |
| A-549 | Cytotoxicity | Apoptosis and autophagy |
| MG-63 | Inhibits proliferation | LDH leakage, apoptosis |
Adverse Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects. Notably, it can cause central nervous system toxicity, particularly in overdose situations. A case was reported where a patient presented with altered mental status attributed to this compound use, necessitating intensive care treatment .
Table 3: Reported Adverse Effects of this compound
| Adverse Effect | Description |
|---|---|
| Central Nervous System Toxicity | Symptoms include altered mental status and convulsions |
| Autoimmune Hemolytic Anemia | Rare but serious condition following use |
| Gastrointestinal Issues | Common NSAID-related side effects |
Recent Research Findings
Recent investigations have focused on enhancing the selectivity of this compound derivatives to improve therapeutic outcomes while minimizing side effects. For instance, carborane analogues have demonstrated stronger antitumor potential compared to this compound itself by selectively inhibiting COX-2 . Additionally, studies have explored the role of cobalt ions in enhancing the solubility and efficacy of this compound against dermatophytes through COX inhibition .
Case Study: Enhanced Efficacy with Cobalt Ions
Research has shown that cobalt ions can increase the solubility of this compound, thereby enhancing its antifungal activity against dermatophytes by facilitating better access to the target site within fungal cells .
Q & A
Q. What precautions are necessary when handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
